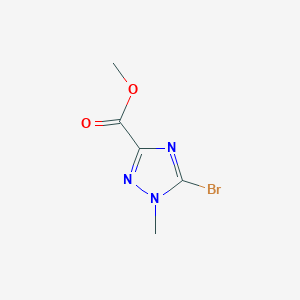

methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate

描述

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 1358573-94-0) is a brominated triazole derivative with a methyl ester group. Its molecular formula is C₅H₆BrN₃O₂, and its molar mass is 234.03 g/mol . The compound features a bromine atom at position 5 and a methyl group at position 1 of the triazole ring, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. It is commercially available as a solid, with suppliers like CymitQuimica and Shanghai Yuanye Bio-Technology offering it at varying scales .

The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester group allows further functionalization via hydrolysis or nucleophilic substitution .

属性

IUPAC Name |

methyl 5-bromo-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAELOVNAGOMSBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: N-Methylation of 1,2,4-Triazole

- Reagents: 1,2,4-triazole, potassium hydroxide (KOH), ethanol, chloromethane.

- Procedure: 1,2,4-triazole is mixed with KOH and ethanol, and chloromethane is slowly added under heating and reflux conditions.

- Outcome: Formation of 1-methyl-1H-1,2,4-triazole via nucleophilic substitution.

This step avoids issues such as N-methyl isomerization and excessive quaternization by controlling reaction conditions carefully.

Step 2: Bromination at the 5-Position

Two alternative methods are used for selective 5-position functionalization:

-

- Dissolve 1-methyl-1H-1,2,4-triazole in tetrahydrofuran (THF) with TMEDA (tetramethylethylenediamine).

- Cool the solution and add n-butyllithium (n-BuLi) to lithiate the 5-position.

- Add dibromomethane to introduce the bromine atom, yielding 5-bromo-1-methyl-1H-1,2,4-triazole.

-

- Use LDA (lithium diisopropylamide) in THF to lithiate the 5-position.

- React with trimethylchlorosilane to form 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole as an alternative intermediate.

Step 3: Carboxylation at the 3-Position

- Reagents: 5-bromo or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole, LDA, carbon dioxide.

- Procedure:

- The brominated or silylated triazole is dissolved in THF and cooled to -78 °C.

- LDA is added dropwise to lithiate the 3-position.

- Carbon dioxide gas is introduced to carboxylate the lithio intermediate, forming 5-bromo- or 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

- Reaction ratios:

- Molar ratio of triazole:LDA:CO₂ = 1 : 1.10-1.20 : 2.00-7.00.

- Yield example: 75.7% yield with 98.4% purity (HPLC) for 5-trimethylsilyl intermediate carboxylic acid.

Step 4: Esterification to Methyl Ester

- Reagents: 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid, methanol, thionyl chloride.

- Procedure:

- Mix the carboxylic acid with methanol at 20-35 °C.

- Slowly add thionyl chloride dropwise, then raise temperature to 60 °C and react for 5 hours.

- Concentrate under reduced pressure, separate solids by adding water, filter, wash, and dry.

- Outcome: Formation of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate.

- Yield and purity: 92.3% yield, 98.9% purity by HPLC.

Summary Table of Key Reaction Conditions and Yields

| Step | Reaction | Key Reagents & Conditions | Temperature (°C) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 1 | N-Methylation | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | Reflux (~78) | Not specified | Not specified |

| 2 | 5-Bromination | 1-methyl-1H-1,2,4-triazole, n-BuLi, dibromomethane, THF, TMEDA | Cooling (~ -78 to 0) | Not specified | Not specified |

| 3 | Carboxylation | 5-bromo or 5-trimethylsilyl triazole, LDA, CO₂, THF | -78 to 20 | 75.7 (example) | 98.4 |

| 4 | Esterification | 5-bromo triazole-3-carboxylic acid, methanol, thionyl chloride | 20-60 | 92.3 | 98.9 |

Additional Notes and Variations

- Debromination options: The bromine atom on the 5-position can be removed by catalytic hydrogenation (Pd/C, DBU, methanol, hydrogen atmosphere) or by zinc powder reduction in acetic acid, leading to 1-methyl-1H-1,2,4-triazole-3-methyl formate.

- Alternative silyl group removal: Reaction of 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran also yields the methyl formate compound.

- Reaction control: The molar ratios and temperatures are critical for high yields and purity, as detailed in the patent claims.

Research Findings and Significance

- This preparation method offers a highly selective and efficient route to this compound.

- The use of lithiation and electrophilic substitution enables precise functionalization at the 5-position.

- The esterification step with thionyl chloride and methanol is a classical and effective approach to obtain the methyl ester with excellent purity.

- The method avoids common side reactions such as N-methyl isomerization and excessive quaternization, improving product quality.

- The process is scalable and uses readily available reagents, making it suitable for industrial applications.

化学反应分析

Types of Reactions

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.

Reduction Reactions: Products include dihydrotriazoles formed by the reduction of the triazole ring.

科学研究应用

Chemistry

In the field of chemistry, methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its structural versatility allows chemists to modify it for various applications.

Biology

The compound has been investigated for its antimicrobial properties . Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity Case Study

A study evaluated the antimicrobial activity of several triazole derivatives against common pathogenic strains such as Escherichia coli and Staphylococcus aureus. This compound demonstrated notable inhibition against Gram-positive bacteria with minimal activity against fungi.

Mechanism of Action : The compound binds to specific enzymes or receptors in microbial cells, disrupting their metabolic processes.

Medicine

This compound is explored for its potential in pharmaceutical development , particularly as a scaffold for drug design.

Anticancer Potential Case Study

Recent studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver) | <25 |

| MCF-7 (breast) | <25 |

| PC-3 (prostate) | <50 |

| HCT116 (colon) | <50 |

These results suggest that it may interfere with DNA synthesis and repair mechanisms in cancer cells, indicating potential for further investigation in cancer therapy.

Applications in Medicinal Chemistry

The compound acts as a valuable scaffold in synthesizing novel pharmaceuticals due to its structural versatility. It can be modified to enhance biological activity or reduce toxicity through various synthetic routes:

Substitution Reactions : The bromine atom can be replaced with other functional groups to yield new compounds with distinct biological properties.

Ester Hydrolysis : Hydrolyzing the ester group generates biologically active carboxylic acids.

Summary of Findings

This compound has demonstrated significant potential across multiple domains:

- Chemistry : As a building block for complex compounds.

- Biology : Exhibiting antimicrobial properties.

- Medicine : Showing anticancer potential and serving as a scaffold for drug design.

作用机制

The mechanism of action of methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the triazole ring can enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalysis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key differences in molecular structure and properties among methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate and analogous compounds:

*logP values estimated using group contribution methods.

Key Observations:

- Bromine vs. Amino Substituents: The bromine atom in the target compound increases lipophilicity (logP ~1.2) compared to the amino derivative (logP -0.686) . Bromine also enables cross-coupling reactions, whereas the amino group facilitates acetylation and hydrogen bonding .

- Methyl Ester vs. Ethyl Ester : The methyl ester hydrolyzes faster under basic conditions than the ethyl analog, impacting stability in aqueous environments .

- Steric Effects : The 1-methyl group in the target compound may hinder reactions at the triazole ring’s nitrogen atoms compared to unsubstituted analogs .

Methyl 5-Amino-1H-1,2,4-Triazole-3-Carboxylate (CAS 3641-14-3)

- Undergoes diacetylation at the amino group, forming intramolecular hydrogen bonds .

- Used in HPLC analysis with a Newcrom R1 column, demonstrating polar characteristics due to the amino group .

Ethyl 5-Bromo-1H-1,2,4-Triazole-3-Carboxylate (CAS 774608-89-8)

- Ethyl ester provides higher lipophilicity, favoring applications in lipid-soluble formulations .

- Less reactive toward hydrolysis compared to the methyl ester, offering extended shelf life .

Methyl 1H-1,2,4-Triazole-3-Carboxylate (CAS 4928-88-5)

Commercial and Research Relevance

- Target Compound : Priced at €585.00/g (CymitQuimica), it is a premium building block for anticancer and antiviral agents .

- Amino Derivative: Used in coumarin-based antitumor agents, demonstrating the role of triazole carboxylates in drug design .

- Ethyl Analogs : Applied in agrochemicals (e.g., fenchlorazole) for herbicide safening .

生物活性

Methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound known for its diverse biological activities. This article delves into its antimicrobial properties, potential as an anticancer agent, and various applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 220.024 g/mol. The compound features a triazole ring, which is significant for its biological activity due to its ability to interact with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆BrN₃O₂ |

| Molecular Weight | 220.024 g/mol |

| Density | 1.8 ± 0.1 g/cm³ |

| Boiling Point | 329.4 ± 25.0 °C |

| Flash Point | 153.0 ± 23.2 °C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its ability to inhibit the growth of various bacteria and fungi.

Case Studies on Antimicrobial Efficacy

- In vitro Studies : A study evaluated the antimicrobial activity of several triazole derivatives against common pathogenic strains such as Escherichia coli and Staphylococcus aureus. This compound demonstrated notable inhibition against Gram-positive bacteria with minimal activity against fungi .

- Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors in microbial cells, disrupting their metabolic processes. This action is crucial for developing new antimicrobial agents in response to rising antibiotic resistance.

Anticancer Potential

This compound has also been explored for its anticancer properties.

Anti-Proliferative Activity

Recent studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 (liver) | <25 |

| MCF-7 (breast) | <25 |

| PC-3 (prostate) | <50 |

| HCT116 (colon) | <50 |

These results suggest that this compound may interfere with DNA synthesis and repair mechanisms in cancer cells, making it a candidate for further investigation in cancer therapy .

Applications in Medicinal Chemistry

The compound serves as a valuable scaffold in the synthesis of novel pharmaceuticals due to its structural versatility. It can be modified to enhance biological activity or reduce toxicity.

Synthesis and Derivatives

Various synthetic routes allow for the modification of the triazole ring or the carboxylate group to create derivatives with improved efficacy against specific targets:

- Substitution Reactions : The bromine atom can be replaced with other functional groups to yield new compounds with distinct biological properties.

- Ester Hydrolysis : The ester group can be hydrolyzed to generate biologically active carboxylic acids.

常见问题

Q. What are the established synthetic routes for methyl 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate, and what are their limitations?

The compound can be synthesized via esterification of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, direct bromination of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) at controlled temperatures (0–25°C) is feasible . Limitations include side reactions (e.g., over-bromination) and low yields due to steric hindrance from the methyl group at position 1. Optimization requires precise stoichiometry and reaction monitoring via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl at N1, bromine at C5). For example, the methyl ester group typically appears as a singlet at δ ~3.9 ppm in ¹H NMR .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., distinguishing between 1,2,4-triazole isomers). Evidence from similar triazoles shows planar ring geometry with bond angles consistent with aromaticity .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 249.99 for C₆H₇BrN₃O₂) .

Q. What are the primary applications of this compound in medicinal chemistry or materials science?

It serves as a versatile intermediate for:

- Nucleoside analogues : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enabling antiviral or anticancer drug discovery .

- Agrochemicals : Functionalization at C5 via nucleophilic substitution (e.g., with amines or thiols) yields bioactive triazole derivatives with herbicidal or fungicidal activity .

Advanced Research Questions

Q. What mechanistic insights exist for bromination reactions in 1,2,4-triazole systems?

Bromination at C5 proceeds via electrophilic aromatic substitution (EAS) , where the electron-deficient triazole ring directs bromine to the most activated position (C5). DFT calculations on analogous systems suggest that the methyl group at N1 enhances ring electron density at C5, favoring regioselectivity . However, competing pathways (e.g., N-bromination) may occur if the reaction is not temperature-controlled. Kinetic studies using in-situ IR or UV-Vis spectroscopy are recommended to track intermediates .

Q. How does steric and electronic modulation at N1 impact reactivity in cross-coupling reactions?

The methyl group at N1 introduces steric hindrance, reducing reaction rates in Pd-catalyzed couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids require bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to achieve >70% yields . Electronic effects (e.g., electron-withdrawing ester at C3) further polarize the C5-Br bond, enhancing oxidative addition to Pd(0) .

Q. What are the stability profiles of this compound under varying conditions?

- Thermal stability : Decomposition occurs above 150°C, releasing CO₂ and forming brominated byproducts (confirmed via TGA-DSC) .

- Photostability : UV exposure (254 nm) induces debromination, necessitating storage in amber vials under inert atmospheres .

- Hydrolytic stability : The ester group hydrolyzes slowly in aqueous buffers (pH 7–9), requiring anhydrous conditions for long-term storage .

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with improved bioactivity?

- DFT studies : Predict regioselectivity in substitution reactions by calculating Fukui indices or electrostatic potential maps .

- Molecular docking : Screens derivatives against target proteins (e.g., viral polymerases) to prioritize synthesis. For example, bromine’s hydrophobic interactions enhance binding affinity in Ribavirin analogues .

- MD simulations : Assess solubility by simulating interactions with solvents (e.g., DMSO vs. water) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address reproducibility challenges?

Yields vary widely (30–85%) due to differences in bromination methods (e.g., NBS vs. Br₂) and purification protocols. For reproducibility:

- Standardize reaction conditions (e.g., 0.1 M substrate in DMF at 25°C).

- Use HPLC to quantify purity before and after column chromatography .

Q. Conflicting NMR assignments for triazole protons: How to resolve ambiguity?

Peak splitting in ¹H NMR arises from spin-spin coupling between adjacent protons. For unambiguous assignment:

- Perform NOESY/ROESY to identify spatial proximity (e.g., methyl group coupling to H5) .

- Compare with deuterated analogs or use 2D HSQC for carbon-proton correlation .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。